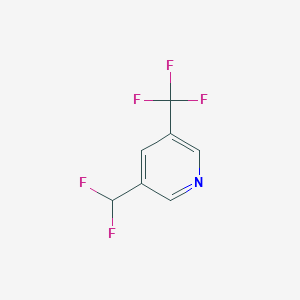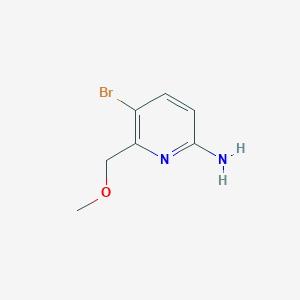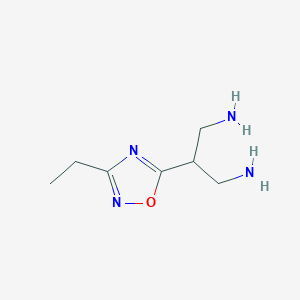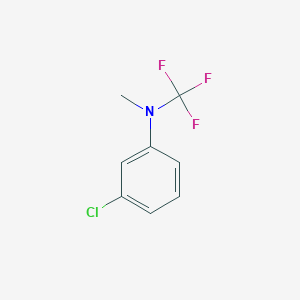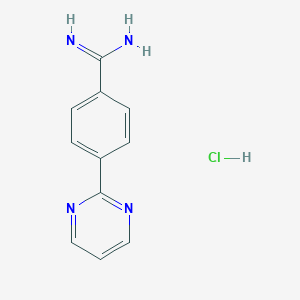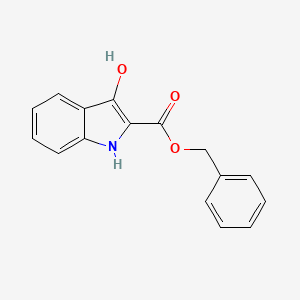
Benzyl 3-hydroxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the reaction of benzyl phenylhydrazine with an appropriate carbonyl compound, such as an ester or ketone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol, yielding benzyl 3-hydroxy-1H-indole-2-carbinol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: Benzyl 3-hydroxy-1H-indole-2-carbinol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: Benzyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
benzyl 3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-12-8-4-5-9-13(12)17-14(15)16(19)20-10-11-6-2-1-3-7-11/h1-9,17-18H,10H2 |
Clave InChI |
KTPCXLQDYHMQMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
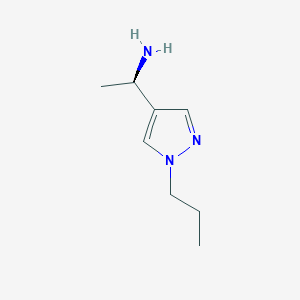
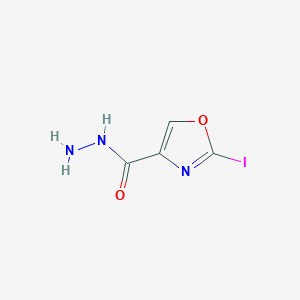
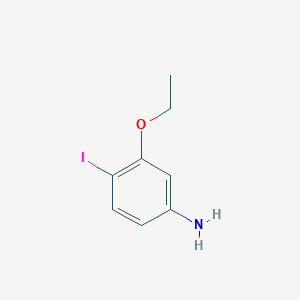
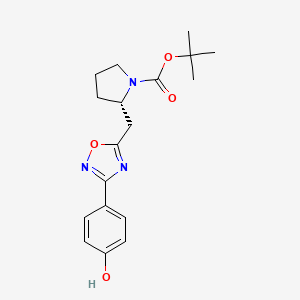
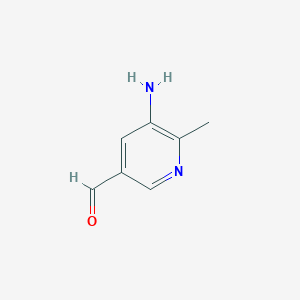
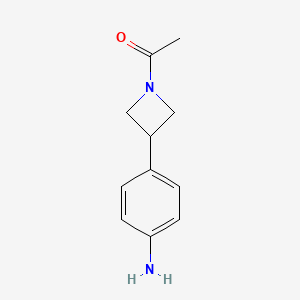
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
